molecular formula C15H12ClNO2S B1350157 1-Chloro-2-(isocyano(tosyl)methyl)benzene CAS No. 1029104-34-4

1-Chloro-2-(isocyano(tosyl)methyl)benzene

Cat. No.: B1350157
CAS No.: 1029104-34-4
M. Wt: 305.8 g/mol
InChI Key: OJTNCTIKOLHDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(isocyano(tosyl)methyl)benzene is an organic compound characterized by the presence of a chloro group, an isocyano group, and a tosyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(isocyano(tosyl)methyl)benzene typically involves the following steps:

    Formation of the Tosylmethyl Isocyanide (TosMIC): Tosylmethyl isocyanide is prepared by reacting tosylmethyl chloride with sodium cyanide in the presence of a base such as sodium hydroxide.

    Substitution Reaction: The TosMIC is then reacted with 1-chloro-2-bromobenzene under basic conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(isocyano(tosyl)methyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Electrophilic Addition: The isocyano group can participate in electrophilic addition reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Electrophilic Addition: Reagents such as acids (e.g., hydrochloric acid) and electrophiles (e.g., alkyl halides) are used.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are employed.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group forms 1-hydroxy-2-(isocyano(tosyl)methyl)benzene.

    Electrophilic Addition: Products include various substituted benzene derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Chloro-2-(isocyano(tosyl)methyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(isocyano(tosyl)methyl)benzene involves interactions with molecular targets such as enzymes and proteins. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chloro and tosyl groups contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

  • 1-Chloro-3-(isocyano(tosyl)methyl)benzene
  • 1-Chloro-4-(isocyano(tosyl)methyl)benzene
  • 1-Bromo-2-(isocyano(tosyl)methyl)benzene

Uniqueness: 1-Chloro-2-(isocyano(tosyl)methyl)benzene is unique due to the specific positioning of the chloro, isocyano, and tosyl groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Biological Activity

1-Chloro-2-(isocyano(tosyl)methyl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H8ClN2O2S
  • CAS Number : 1029104-34-4
  • Structure : The compound features a chloro group, an isocyano functional group, and a tosylmethyl moiety, which contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The isocyano group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This property can lead to the modification of proteins and enzymes, potentially inhibiting their functions.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where such enzymes are overactive.
  • Cellular Interactions : The presence of the tosyl group may enhance the compound's ability to penetrate cellular membranes, facilitating interactions with intracellular targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This could be due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy. The mechanism behind this may involve induction of apoptosis or cell cycle arrest.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results showed significant inhibition zones, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

This suggests that the compound could be developed into an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

In vitro tests on human cancer cell lines demonstrated that this compound induced cytotoxicity at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Concentration (µM)% Viable Cells% Apoptotic Cells
01005
108015
255030

These findings point towards its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

1-chloro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTNCTIKOLHDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378066
Record name 1-Chloro-2-(isocyano(tosyl)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029104-34-4
Record name 1-Chloro-2-(isocyano(tosyl)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.